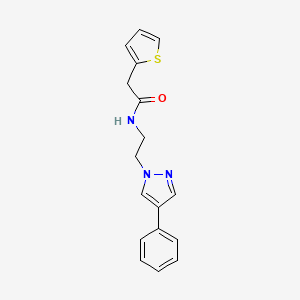

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as PEAQX, is a selective antagonist of AMPA receptors, which are involved in the regulation of synaptic transmission in the central nervous system. PEAQX has been widely used in scientific research to investigate the mechanisms of AMPA receptor-mediated synaptic plasticity and its role in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Coordination Complexes and Antioxidant Activity

A study focused on synthesizing pyrazole-acetamide derivatives, which resulted in novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, evaluated using various in vitro assays. The structural analysis, including single crystal X-ray crystallography, revealed complex formations involving pyrazole and amide groups in coordination with metal ions, leading to diverse supramolecular architectures through hydrogen bonding interactions (Chkirate et al., 2019).

Chemoselective Acetylation in Drug Synthesis

Research on the chemoselective acetylation of 2-aminophenol using immobilized lipase highlighted a method for synthesizing N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. The study explored various acyl donors and reaction conditions, leading to insights into the reaction mechanism and kinetics, with vinyl acetate emerging as the optimal acyl donor due to its irreversible reaction nature (Magadum & Yadav, 2018).

Glutaminase Inhibition for Cancer Therapy

An investigation into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, aimed at identifying potent glutaminase inhibitors, revealed that certain analogs retained BPTES's potency while improving solubility. One particular analog demonstrated comparable potency to BPTES and exhibited antiproliferative activity against human lymphoma cells, both in vitro and in a mouse xenograft model (Shukla et al., 2012).

Heterocyclic Synthesis for Diverse Applications

Research into ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates showcased their reactivity towards various reagents, leading to the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This work contributes to the development of novel heterocyclic compounds for potential pharmaceutical applications (Mohareb et al., 2004).

Propiedades

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c21-17(11-16-7-4-10-22-16)18-8-9-20-13-15(12-19-20)14-5-2-1-3-6-14/h1-7,10,12-13H,8-9,11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQDJWOWVKJVJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2995326.png)

![2-[(1-Methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2995332.png)

![7-benzyl-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995333.png)

![(Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2995334.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2995342.png)

![4-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2995344.png)